molecular formula C28H27BrN2O4 B3827913 [2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone

[2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone

Cat. No.: B3827913
M. Wt: 535.4 g/mol
InChI Key: JPMUQOHBUPXVEZ-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone is a complex organic compound that features a bromophenyl group, a morpholine-4-carbonyl group, and a morpholin-4-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone typically involves multi-step organic reactionsThe final step often involves coupling the bromophenyl and morpholin-4-ylphenyl groups using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully hydrogenated compound.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and morpholine groups allows for specific interactions with target proteins, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone
  • [2-(4-Fluorophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone

Uniqueness

Compared to its analogs, [2-(4-Bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. This makes it a valuable compound for studying halogen interactions in chemical and biological systems.

Properties

IUPAC Name

[2-(4-bromophenyl)-5-(morpholine-4-carbonyl)phenyl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrN2O4/c29-23-6-1-20(2-7-23)25-10-5-22(28(33)31-13-17-35-18-14-31)19-26(25)27(32)21-3-8-24(9-4-21)30-11-15-34-16-12-30/h1-10,19H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMUQOHBUPXVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C(=O)N4CCOCC4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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